Cas no 2137998-97-9 (5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride)
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride
- 2137998-97-9
- EN300-717606
-
- Inchi: 1S/C9H16N2O2.ClH/c1-11-3-2-9(8(12)13)6-10-4-7(9)5-11;/h7,10H,2-6H2,1H3,(H,12,13);1H
- InChI Key: WUTVLVOQIGOAIO-UHFFFAOYSA-N
- SMILES: Cl.OC(C12CNCC1CN(C)CC2)=O
Computed Properties
- Exact Mass: 220.0978555g/mol
- Monoisotopic Mass: 220.0978555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6Ų
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride Pricemore >>
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| Enamine | EN300-717606-0.05g |
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride |
2137998-97-9 | 95.0% | 0.05g |
$744.0 | 2025-03-12 | |
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| Enamine | EN300-717606-0.25g |
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride |
2137998-97-9 | 95.0% | 0.25g |
$814.0 | 2025-03-12 | |
| Enamine | EN300-717606-0.5g |
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride |
2137998-97-9 | 95.0% | 0.5g |
$849.0 | 2025-03-12 | |
| Enamine | EN300-717606-1.0g |
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride |
2137998-97-9 | 95.0% | 1.0g |
$884.0 | 2025-03-12 | |
| Enamine | EN300-717606-2.5g |
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride |
2137998-97-9 | 95.0% | 2.5g |
$1735.0 | 2025-03-12 | |
| Enamine | EN300-717606-5.0g |
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride |
2137998-97-9 | 95.0% | 5.0g |
$2566.0 | 2025-03-12 | |
| Enamine | EN300-717606-10.0g |
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride |
2137998-97-9 | 95.0% | 10.0g |
$3807.0 | 2025-03-12 |
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride
Introduction to 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride (CAS No. 2137998-97-9) in Modern Pharmaceutical Research
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride, identified by its CAS number 2137998-97-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of nitrogen-containing heterocycles, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a pyrrolopyridine core, combined with a carboxylic acid moiety and a hydrochloride salt form, makes it an intriguing candidate for further investigation in medicinal chemistry.
The molecular structure of 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride features a seven-membered bicyclic system consisting of a pyrrole ring fused with a pyridine ring. The substitution pattern, including the methyl group at the 5-position and the carboxylic acid at the 7a-position, contributes to its unique electronic and steric properties. These structural characteristics are critical in determining its interactions with biological targets, such as enzymes and receptors, which are essential for its potential pharmacological effects.
In recent years, there has been a growing interest in nitrogen-containing heterocycles due to their role as key scaffolds in the development of novel therapeutic agents. The pyrrolopyridine scaffold, in particular, has been extensively studied for its ability to modulate various biological pathways. For instance, derivatives of this scaffold have shown promise in the treatment of neurological disorders, infectious diseases, and cancer. The compound 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride represents an important derivative that warrants further exploration.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The carboxylic acid group provides a site for further functionalization, allowing chemists to modify its properties and enhance its bioactivity. Additionally, the hydrochloride salt form improves its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. These attributes make it an attractive candidate for preclinical and clinical studies.
The synthesis of 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The construction of the pyrrolopyridine core typically involves cyclization reactions followed by functional group transformations. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These synthetic approaches highlight the compound's complexity and the expertise required to produce it in sufficient quantities for research purposes.
Recent studies have begun to explore the pharmacological profile of 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride. Preliminary in vitro assays have indicated that this compound exhibits inhibitory activity against certain enzymes and receptors relevant to human health. For example, it has shown potential as an antagonist of specific ion channels or as an inhibitor of key metabolic enzymes. These findings are particularly exciting because they suggest that this compound may have therapeutic applications in areas such as pain management or metabolic disorders.
The development of novel drug candidates is often hampered by challenges related to selectivity and toxicity. However, the unique structural features of 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride may offer advantages in overcoming these hurdles. By carefully optimizing its chemical structure, researchers can enhance its selectivity for target proteins while minimizing off-target effects. Furthermore, computational modeling techniques can be used to predict how this compound interacts with biological targets at the molecular level.
In conclusion,5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride (CAS No. 2137998-97-9) is a promising compound with significant potential in pharmaceutical research. Its complex structure and diverse biological activities make it an attractive candidate for further investigation. As our understanding of drug design principles continues to evolve,5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride may play a crucial role in the development of novel therapeutic agents that address unmet medical needs.
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